molecular formula C18H11ClN2O2S2 B2733912 (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one CAS No. 305377-86-0

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2733912
CAS No.: 305377-86-0
M. Wt: 386.87
InChI Key: UFELWLRXGAQDGI-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a potent and selective small molecule inhibitor of Traf2- and Nck-interacting kinase (TNK), a key regulator of the Wnt/β-catenin signaling pathway. This compound functions by inhibiting TNK kinase activity, which disrupts the phosphorylation of the transcriptional co-activator TCF4/LEF1, thereby suppressing the expression of Wnt target genes . Its primary research value lies in the study of cancers driven by aberrant Wnt signaling, such as colorectal cancer and hepatocellular carcinoma, where it is used to investigate tumor proliferation, metastasis, and cancer stem cell maintenance. Researchers utilize this compound as a critical tool for probing TNK-specific biology and validating TNK as a therapeutic target in preclinical models.

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(18(24)25-15)11-6-4-5-10(19)9-11/h2-9H,1H3/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELWLRXGAQDGI-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiazolidinone core linked to an indoline moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

C16H13ClN2O2S\text{C}_{16}\text{H}_{13}\text{Cl}\text{N}_{2}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves the condensation of 3-chlorobenzaldehyde with 1-methyl-2-oxoindoline and thiazolidine derivatives. This method allows for the introduction of various substituents that can modulate biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HeLa4.0
CEM T-Lymphocytes3.5
L12102.5

The compound demonstrated low micromolar IC50 values, indicating potent cytostatic activity comparable to established chemotherapeutics such as melphalan. The most active derivatives were noted for their ability to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings indicate that the compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways in microorganisms.
  • Modulation of Signaling Pathways : Preliminary studies suggest that it may modulate pathways involved in inflammation and cellular stress responses.

Case Studies

A recent study evaluated the efficacy of this compound in vivo using murine models with implanted tumors. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone, supporting its potential as an effective therapeutic agent.

Case Study Summary

Study Design : Mice were implanted with HeLa cells and treated with varying doses of the compound.

Results :

  • Control Group Tumor Size : Average 150 mm³
  • Treatment Group Tumor Size : Average 70 mm³ at highest dose (50 mg/kg)

This significant reduction highlights the therapeutic potential of this compound in cancer therapy.

Comparison with Similar Compounds

Structural Implications :

  • Electron-Withdrawing Groups (EWGs) : The 3-chlorophenyl group in the target compound may enhance electrophilicity compared to analogs with hydroxyl or methoxy substituents ().
  • Planarity and Conjugation : The Z-configuration at the exocyclic double bond (common in analogs) facilitates π-conjugation, critical for bioactivity ().

Characterization:

  • Spectroscopy : $^1$H-NMR signals for aromatic protons in analogs appear at 6.94–8.75 ppm (). The absence of NH$2$ or CH$2$ protons in rhodanine derivatives (4–6 ppm) confirms condensation ().
  • Crystallography : SHELXL and WinGX/ORTEP software () are widely used for resolving anisotropic displacement parameters in analogs.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) R$_f$ Value Yield (%) Reference
5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one 265–267 0.74 (EtOAc) 68
(Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one 220–222 0.68 (CHCl$_3$) 72
(Z)-5-(4-Fluorobenzylidene)-3-[(7-hydroxycoumarin-4-yl)methyl]-2-thioxothiazolidin-4-one 198–200 0.55 (Hex/EtOAc) 65

Key Observations :

  • Higher melting points in analogs with rigid substituents (e.g., indole or coumarin) suggest enhanced crystalline packing ().
  • The target compound’s 3-chlorophenyl group may reduce solubility compared to hydroxyl-substituted analogs.

Antimicrobial Activity :

  • (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (): Exhibited MIC values of 8–16 µg/mL against Staphylococcus aureus and Candida albicans.
  • (Z)-5-(4-Methoxybenzylidene)-2-thioxothiazolidin-4-one (): Moderate antifungal activity (MIC = 32 µg/mL).

Structure-Activity Relationships (SAR) :

  • Hydrophobic Substituents : Chlorophenyl or bromophenyl groups enhance membrane penetration ().
  • Hydrogen Bonding : Hydroxyl groups (e.g., 4-hydroxyphenyl in ) improve target binding via H-bond interactions ().

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (Z)-3-(3-chlorophenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Thiazolidinone core formation : Condensation of thioamide derivatives with aldehydes under acidic conditions (e.g., acetic acid/sodium acetate) .

Substituent introduction : Reaction of intermediates with chlorophenyl and indolinone moieties via Knoevenagel condensation, requiring temperature control (60–80°C) and catalysts like piperidine .

  • Optimization : Use HPLC to monitor reaction progress and adjust solvent polarity (e.g., ethanol vs. DMF) to improve yield (reported 40–70% in analogs) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Techniques :

  • NMR spectroscopy : Confirm Z-configuration via coupling constants (e.g., 3JHH^3J_{H-H} for olefinic protons) and substituent integration .
  • X-ray crystallography : Resolve crystal packing and verify stereochemistry using SHELXL for refinement .
  • HPLC-MS : Assess purity (>95%) and detect byproducts from incomplete cyclization .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50_{50} determination .
  • Antimicrobial : Disk diffusion assays using Gram-positive/negative bacterial strains .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing IC50_{50} values to reference inhibitors .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity while minimizing off-target effects?

  • Approach :

  • Substituent variation : Replace the 3-chlorophenyl group with electron-withdrawing groups (e.g., -CF3_3) to modulate binding affinity .
  • Scaffold hopping : Introduce fused heterocycles (e.g., pyrazole) to improve solubility and reduce cytotoxicity .
  • SAR studies : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) and validate via SPR .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Analysis :

  • Meta-analysis : Compare IC50_{50} values across studies, accounting for assay conditions (e.g., serum concentration, cell passage number) .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography-MS to explain divergent results .
  • Structural analogs : Test derivatives with incremental modifications to isolate pharmacophoric groups responsible for activity .

Q. How can computational modeling guide the design of stable polymorphs for crystallographic studies?

  • Workflow :

Conformational analysis : Use Gaussian DFT to predict low-energy conformers and intermolecular interactions .

Crystal packing prediction : Employ Mercury (CCDC) to simulate lattice parameters and compare with experimental XRD data .

Solvent screening : Test high-boiling solvents (e.g., DMSO) to grow single crystals suitable for ORTEP-3 visualization .

Q. What are common pitfalls in synthesizing the Z-isomer, and how can they be mitigated?

  • Challenges :

  • Isomerization : Thermal or photochemical E/Z isomerization during reflux. Mitigate by using dark conditions and low-temperature workup .
  • Byproduct formation : Competing Michael adducts during condensation. Add molecular sieves to absorb excess aldehydes .
  • Validation : Use NOESY NMR to confirm spatial proximity of substituents in the Z-configuration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.